Cas no 1420975-44-5 (Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate)
![Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1420975-44-5x500.png)
Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 3-((1-(2,4-dichlorobenzyl)-1h-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
- Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
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- インチ: 1S/C24H28Cl2N4O2/c1-24(2,3)32-23(31)29-12-6-7-18(15-29)27-22-28-20-8-4-5-9-21(20)30(22)14-16-10-11-17(25)13-19(16)26/h4-5,8-11,13,18H,6-7,12,14-15H2,1-3H3,(H,27,28)
- InChIKey: LDUHSOYDMDTMSO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CN1C2C=CC=CC=2N=C1NC1CN(C(=O)OC(C)(C)C)CCC1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 646
- トポロジー分子極性表面積: 59.4
Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301328-500mg |
tert-butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 95% | 500mg |
$360 | 2021-06-17 | |
Ambeed | A1492091-100mg |
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 98% | 100mg |
$181.0 | 2025-03-18 | |
Ambeed | A1492091-1g |
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 98% | 1g |
$931.0 | 2025-03-18 | |
Chemenu | CM301328-500mg |
tert-butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Ambeed | A1492091-50mg |
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 98% | 50mg |
$108.0 | 2025-03-18 | |
Ambeed | A1492091-250mg |
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate |
1420975-44-5 | 98% | 250mg |
$345.0 | 2025-03-18 |
Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylateに関する追加情報
Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate: A Multifunctional Scaffold in Modern Drug Discovery
The compound Tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (CAS No. 1420975-44-5) represents a structurally complex and biologically relevant molecule that has garnered significant attention in contemporary pharmaceutical research. This compound combines a piperidine ring system with a substituted benzimidazole core and a tert-butylcarboxylic ester moiety, creating a scaffold with potential applications in enzyme inhibition and receptor modulation. The integration of 2,4-dichlorobenzyl substitution on the benzimidazole ring introduces unique electronic and steric properties that may enhance molecular interactions with biological targets.
The structural features of this molecule align with current trends in drug design, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The piperidine amine functionality is a common pharmacophore in therapeutic agents, providing flexibility for hydrogen bonding and hydrophobic interactions. Recent studies have demonstrated that similar benzimidazole-piperidine hybrids exhibit promising activity against kinases such as CDKs (cyclin-dependent kinases) and JAKs (Janus kinases), which are critical nodes in cellular signaling pathways associated with cancer progression.
In the context of synthetic methodology, the preparation of this compound likely involves multistep organic synthesis strategies. The formation of the benzimidazole ring typically proceeds via condensation reactions between o-phenylenediamines and carbonyl compounds. The introduction of the tert-butyl ester group serves as a protective strategy during synthetic processes while maintaining the integrity of labile functional groups. Notably, recent advancements in catalytic cross-coupling reactions have enabled more efficient construction of such complex architectures with improved yields.
The biological profile of this scaffold has been explored through structure-based drug design approaches. Computational studies using molecular docking simulations have revealed favorable binding modes within ATP-binding pockets of target enzymes. The presence of the dichloro-substituted benzene ring contributes to π-stacking interactions with aromatic residues in enzyme active sites, while the piperidine nitrogen provides essential hydrogen bonding capabilities. These characteristics are particularly advantageous for developing drugs targeting diseases where kinase dysregulation plays a central role.
In preclinical research settings, compounds containing similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives featuring benzimidazole-piperidine conjugates showed IC50 values below 1 μM against breast cancer MCF7 cells through inhibition of PI3K/AKT/mTOR signaling pathways. The specific substitution pattern on the benzene ring appears to modulate selectivity profiles across different kinase families, making this scaffold highly tunable for targeted therapy development.
The pharmacokinetic properties of such compounds are being optimized through rational structural modifications. The inclusion of lipophilic substituents like dichlorophenyl groups can enhance membrane permeability while maintaining aqueous solubility through strategic placement of polar functionalities. Recent publications highlight the importance of balancing these parameters to achieve optimal bioavailability after oral administration.
In addition to its potential as an enzyme inhibitor, this compound's architecture suggests possible applications as a chemical probe for studying protein-protein interactions (PPIs). The modular nature of the scaffold allows for site-specific labeling or conjugation to fluorescent reporters without compromising core pharmacophoric elements. This versatility is particularly valuable in mechanistic studies requiring high-resolution imaging techniques.
The field continues to evolve with emerging technologies such as fragment-based drug discovery (FBDD) being applied to optimize lead candidates derived from this scaffold. High-throughput screening campaigns using X-ray crystallography have identified key interaction hotspots between the compound and its target proteins, guiding subsequent medicinal chemistry efforts toward improved potency and reduced off-target effects.
Safety profiling remains an important consideration during development phases. In vitro cytotoxicity assays using primary human hepatocytes have shown acceptable therapeutic indices for related compounds at concentrations exceeding their half-maximal effective concentration (EC50). These findings support further investigation into clinical translation pathways while emphasizing the need for comprehensive toxicological evaluations.
The broader implications extend beyond oncology applications; researchers are exploring potential uses in neurodegenerative disorders where kinase activity contributes to pathological processes like tau hyperphosphorylation or amyloid-beta aggregation. Early-stage studies suggest that selective modulation of these enzymes could offer novel therapeutic avenues for conditions such as Alzheimer's disease or Parkinson's disease.
Synthetic accessibility is another critical factor influencing adoption rates within pharmaceutical companies developing similar scaffolds. Streamlined protocols utilizing microwave-assisted synthesis or flow chemistry techniques have significantly reduced production timelines while maintaining product purity above pharmaceutical-grade standards (>99% HPLC). These advancements align with industry demands for cost-effective manufacturing solutions at scale.
In conclusion, the compound represents a versatile platform for discovering next-generation therapeutics across multiple disease indications. Its unique combination of structural diversity and biological relevance positions it as an attractive candidate for further investigation through collaborative efforts between academic researchers and industrial partners seeking innovative treatment options.
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